molecular formula C8H14O3 B8539300 Methyl 2-methoxy-2-methylpent-4-enoate

Methyl 2-methoxy-2-methylpent-4-enoate

Cat. No.: B8539300
M. Wt: 158.19 g/mol
InChI Key: LSGINNLJONSYDR-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-2-methylpent-4-enoate is an α,β-unsaturated ester characterized by a pent-4-enoate backbone with a methoxy (-OCH₃) and methyl (-CH₃) group at the C2 position.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-methoxy-2-methylpent-4-enoate

InChI

InChI=1S/C8H14O3/c1-5-6-8(2,11-4)7(9)10-3/h5H,1,6H2,2-4H3

InChI Key

LSGINNLJONSYDR-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(C(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sandaracopimaric Acid Methyl Ester

  • Structure: A diterpenoid methyl ester with a fused tricyclic system and exocyclic double bond .
  • Key Differences: Methyl 2-methoxy-2-methylpent-4-enoate lacks the complex tricyclic framework of sandaracopimaric acid methyl ester, resulting in lower molecular weight (estimated ~170 g/mol vs. ~330 g/mol for diterpenoids). Reactivity: The α,β-unsaturation in the target compound enhances electrophilicity compared to the isolated double bonds in sandaracopimaric acid derivatives.
  • Applications: While sandaracopimaric acid methyl ester is studied for resin chemistry and antimicrobial properties, the simpler structure of this compound may favor synthetic flexibility in polymer or pharmaceutical intermediates .

Methyl Salicylate

  • Structure : Aromatic ester with a hydroxyl group para to the ester moiety .
  • Key Differences: this compound is aliphatic and lacks aromatic conjugation, leading to distinct UV-Vis absorption profiles (e.g., absence of strong π→π* transitions at ~300 nm). Boiling Point: Methyl salicylate (BP: ~222°C) likely has higher polarity due to hydrogen bonding, whereas the target compound’s boiling point is estimated to be lower (~150–170°C) based on methyl ester analogs .

(2R)-2-Methylpent-4-Enoic Acid

  • Structure : Carboxylic acid analog of the target compound, lacking the methoxy and ester groups .
  • Key Differences :
    • Acidity: The carboxylic acid (pKa ~4–5) is significantly more acidic than the ester (pKa ~25–30).
    • Stability: The ester form is less prone to oxidative degradation compared to the free acid, which may dimerize or decarboxylate under thermal stress .

Physicochemical Properties (Comparative Analysis)

Property This compound Sandaracopimaric Acid Methyl Ester Methyl Salicylate (2R)-2-Methylpent-4-Enoic Acid
Molecular Weight (g/mol) ~170 (estimated) ~330 152.15 130.14
Functional Groups Ester, methoxy, α,β-unsaturated Ester, tricyclic diterpene Ester, phenolic hydroxyl Carboxylic acid, α,β-unsaturated
Boiling Point (°C) ~150–170 (predicted) >250 222 195–200 (decomposes)
Solubility Moderate in organic solvents Low in polar solvents Miscible in ethanol Soluble in polar aprotic solvents

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